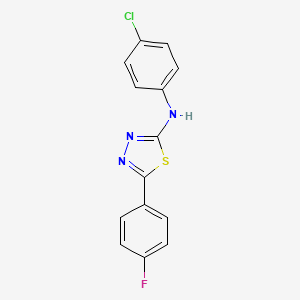

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. This scaffold is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom (N–C–S–C–N), with substituents at positions 2 (4-chlorophenyl group) and 5 (4-fluorophenyl group) . The compound is synthesized via condensation reactions between thiadiazol-2-amine precursors and substituted aldehydes or ketones under acidic or catalytic conditions, a methodology consistent with related thiadiazole derivatives .

Thiadiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and insecticidal properties .

Properties

CAS No. |

827580-62-1 |

|---|---|

Molecular Formula |

C14H9ClFN3S |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H9ClFN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19) |

InChI Key |

KELDKVFHDPEOJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired thiadiazole compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Introduction of nitro or halogen groups on the aromatic rings

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit antiviral properties. For instance, studies have shown that certain substituted thiadiazoles can inhibit the Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition rates. This suggests potential for developing antiviral agents based on the structure of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Compounds similar to this compound have been synthesized and tested against various bacterial strains. These studies indicate that such compounds can serve as effective antibacterial agents, potentially leading to new treatments for infections resistant to conventional antibiotics .

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. The structural characteristics of thiadiazoles contribute to their effectiveness in disrupting biological processes in pests while minimizing toxicity to humans and non-target organisms. This makes them suitable candidates for developing safer agricultural chemicals .

Material Science

In material science, thiadiazole derivatives have been investigated for their properties in organic electronics and photonic devices. Their ability to act as semiconductors makes them valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of this compound into these materials can enhance performance due to its unique electronic properties .

Case Study 1: Antiviral Efficacy

In a study published by MDPI, researchers synthesized various thiadiazole derivatives and assessed their antiviral activity against TMV. Among the compounds tested, those structurally related to this compound showed promising results, indicating a potential pathway for developing new antiviral drugs .

Case Study 2: Antimicrobial Testing

A series of experiments conducted on thiadiazole derivatives revealed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The findings suggest that modifying the chemical structure could lead to compounds with enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Table 1: Comparison of Key Thiadiazol-2-Amine Derivatives

Physicochemical Properties

- Planarity and Crystallinity : The thiadiazole ring in the target compound is nearly planar (mean deviation: 0.0042 Å), facilitating π-π stacking interactions in crystal packing and receptor binding . Similar planarity is observed in (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-... .

- Melting Points : The target compound’s melting point (~415–416 K) is comparable to other halogenated derivatives but higher than alkyl-substituted analogs (e.g., 295–300 K for hexyl derivatives) .

Biological Activity

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound belongs to the thiadiazole class, characterized by a five-membered ring containing sulfur and nitrogen. The specific substitution patterns on the phenyl rings contribute to its biological properties. The presence of halogens (chlorine and fluorine) is known to enhance biological activity by influencing lipophilicity and electronic properties.

In Vitro Studies

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of 49.6 µM, indicating moderate cytotoxic activity against this cell line .

- HepG2 (Liver Cancer) : Similar studies reported that derivatives of 1,3,4-thiadiazole showed significant cytotoxicity, with some derivatives achieving IC50 values as low as 2.32 µg/mL in related compounds .

Table 1: Summary of Anticancer Activity

The mechanism underlying the anticancer activity involves the induction of apoptosis. Studies indicate that treatment with these compounds leads to an increase in the Bax/Bcl-2 ratio and caspase 9 levels, suggesting that they promote apoptotic pathways in cancer cells . Additionally, cell cycle analysis has shown that these compounds can induce cell cycle arrest at critical phases (S and G2/M phases) in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating significant inhibition compared to standard antibiotics like ampicillin .

- Antifungal Activity : The compound demonstrated antifungal effects against strains like Candida albicans, with some derivatives achieving MIC values lower than traditional antifungals like fluconazole .

Table 2: Summary of Antimicrobial Activity

| Microorganism | Activity Type | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 62.5 | |

| Candida albicans | Antifungal | 32–42 |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antitumor Efficacy : A study involving in vivo models demonstrated that related thiadiazole derivatives could target sarcoma cells effectively, suggesting potential for therapeutic applications in cancer treatment .

- Synergistic Effects : Research indicates that combining thiadiazole derivatives with other pharmacologically active compounds may enhance their efficacy through synergistic mechanisms .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl rings significantly affect the biological activity, emphasizing the importance of molecular design in developing effective therapeutic agents .

Q & A

Q. SAR Validation :

- Enzyme inhibition assays : Measure IC₅₀ against target proteins (e.g., Leishmania spp. enzymes) .

- Cellular assays : MTT tests on cancer cell lines (e.g., HeLa) quantify cytotoxicity .

Advanced: How are computational docking predictions experimentally validated for this compound?

Methodological Answer:

- In silico docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., DNA topoisomerase II) .

- Validation steps :

Basic: What impurities commonly arise during synthesis, and how are they controlled?

Methodological Answer:

- Common impurities : Unreacted hydrazides, over-chlorinated by-products, or dimerized species .

- Mitigation :

Advanced: How are contradictory bioactivity results between derivatives resolved?

Methodological Answer:

- Standardized assays : Re-test derivatives under identical conditions (e.g., cell line, incubation time) to minimize variability .

- CoMFA analysis : Quantifies steric/electronic contributions to activity, resolving outliers .

- Structural re-evaluation : Single-crystal X-ray or 2D NMR confirms molecular identity, ruling out synthetic errors .

Advanced: What role do intermolecular interactions play in the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.